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Compound of Interest

Compound Name: L-364918

Cat. No.: B1673718

Technical Support Center: L-364,918

Welcome to the technical support center for L-364,918 (also known as Devazepide or L-
364,718). This resource is designed to assist researchers, scientists, and drug development
professionals in reducing experimental variability and addressing common challenges
encountered when working with this potent and selective CCK1 receptor antagonist.

Frequently Asked Questions (FAQSs)

Q1: What is L-364,918 and what is its primary mechanism of action?

L-364,918, also known as Devazepide, is a potent, competitive, and selective nonpeptide
antagonist of the Cholecystokinin 1 (CCK1) receptor, formerly known as the CCK-A receptor.[1]
[2] Its primary mechanism of action is to block the binding of the endogenous ligand,
cholecystokinin (CCK), to the CCK1 receptor.[1] This inhibition prevents the activation of
downstream signaling pathways. The CCK1 receptor is a G-protein coupled receptor (GPCR)
primarily located in the gastrointestinal system, including the pancreas and gallbladder, where it
is involved in processes like enzyme secretion, gallbladder contraction, and satiety signaling.[2]

Q2: What are the recommended solvents and storage conditions for L-364,9187?

For preparing stock solutions, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used. L-
364,918 is soluble in DMSO up to 100 mM and in ethanol up to 50 mM.[3] For long-term
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storage, it is recommended to store stock solutions at -20°C or -80°C.[3] For in vivo studies,
working solutions should ideally be prepared fresh on the day of use.[4]

Q3: How can | minimize precipitation of L-364,918 when preparing aqueous working solutions
for cell-based assays?

Precipitation upon dilution in agueous buffers is a common issue due to the poor aqueous
solubility of L-364,918.[3] To mitigate this, consider the following strategies:

e Minimize Final Organic Solvent Concentration: Keep the final concentration of the organic
solvent (e.g., DMSO) in your assay medium as low as possible, typically below 0.5% (v/v), to
avoid solvent-induced cell toxicity.[3]

o Use a Surfactant: The inclusion of a low concentration of a biocompatible surfactant, such as
Tween® 80, in your final dilution buffer can help maintain the compound in solution.[3]

o Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your
agueous buffer.

o Gentle Warming and Sonication: Brief and gentle warming in a 37°C water bath or sonication
can aid dissolution.[3] However, exercise caution to prevent compound degradation.

Q4: What are potential off-target effects of L-364,918 and how can | control for them?

While L-364,918 is highly selective for the CCKL1 receptor over the CCK2 receptor, at high
concentrations, the possibility of off-target effects exists.[5] A known consequence of prolonged
on-target CCKL1 receptor blockade in animal models is the increased risk of cholesterol
gallstone formation due to impaired gallbladder emptying.[6] To investigate and control for
potential off-target effects, researchers can:

o Use the Lowest Effective Concentration: Perform thorough dose-response studies to identify
the lowest concentration of L-364,918 that produces the desired on-target effect.[6]

o Employ Genetic Knockdown/Knockout: Use techniques like SIRNA or CRISPR-Cas9 to
reduce or eliminate the expression of the CCK1 receptor.[6] If the experimental effect of L-
364,918 persists in the absence of its primary target, it suggests an off-target mechanism.[6]
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e Conduct Off-Target Profiling: If resources allow, screen L-364,918 against a broad panel of
receptors and kinases to identify potential unintended molecular interactions.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with L-364,918.
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Problem

Potential Cause

Suggested Solution

Inconsistent results between

experiments

1. Cell Passage Number:
CCK1 receptor expression
may vary with cell passage
number. 2. Reagent Variability:
Different batches of reagents
(e.g., serum, agonist) can
introduce variability. 3.
Pipetting Errors: Inaccurate
pipetting can lead to significant

variations.

1. Use cells within a defined
and consistent passage
number range for all
experiments. 2. Use the same
batch of critical reagents for a
set of experiments. If a new
batch is necessary, perform a
bridging experiment to ensure
consistency. 3. Ensure pipettes
are properly calibrated. Use
positive displacement pipettes

for viscous solutions.

No or low inhibitory activity

observed in a functional assay

1. Compound Degradation:
Improper storage or handling
may have led to the
degradation of L-364,918. 2.
Low Compound Potency: The
concentration range tested
may be too low. 3. Poor
Solubility: The compound may
have precipitated out of the
assay buffer. 4. Suboptimal
Assay Conditions: Cell density,
agonist concentration, or
incubation times may not be
ideal. 5. Incorrect Receptor
Subtype: The cell line may not
express the CCK1 receptor or
may express the CCK2
receptor, for which L-364,918

has a much lower affinity.[5]

1. Use a fresh stock of the
inhibitor and confirm proper
storage conditions (-20°C or
-80°C).[3] 2. Test a wider range
of inhibitor concentrations. 3.
Visually inspect for
precipitation. If observed, refer
to the FAQ on minimizing
precipitation. 4. Optimize
assay conditions by titrating
cell number, using an EC80
concentration of the agonist
(e.g., CCK-8), and varying pre-
incubation time with the
inhibitor. 5. Confirm CCK1
receptor expression in your cell
line using methods like RT-

PCR or a specific antibody.

High background signal or
"inhibitory" effect of the vehicle

control

1. DMSO Toxicity: The final
concentration of DMSO in the
assay may be too high,

causing cellular stress or

1. Perform a DMSO toxicity
test to determine the maximum
tolerated concentration for

your cell line. Typically, the
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death. 2. Contaminated
Reagents: Assay buffers or
other reagents may be

contaminated.

final DMSO concentration
should be kept below 0.5%.[3]
2. Prepare fresh assay buffers

and reagents.

L-364,918 shows activity in
cells not expressing the CCK1

receptor

1. Off-Target Effects: The
inhibitor may be interacting

with other cellular targets.

1. Perform a counterscreen
against a panel of other
GPCRs or relevant targets. 2.
Test the inhibitor in a functional
assay that is independent of
the CCK1 receptor signaling
pathway (e.g., a general cell

viability assay).

Data Presentation

hvsicochemical ies of 1 -364,918 ( ide

Property Value Reference
Molecular Formula C25H20N402 [5]
Molecular Weight 408.5 g/mol [5]

CAS Number 103420-77-5 [7]
Synonyms Devazepide, L-364,718, MK- 517

329

Solubility in DMSO

Up to 100 mM

[3]

Solubility in Ethanol

Up to 50 mM

[3]

In Vitro Activity of L-364,918 (Devazepide)
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Receptor Assay Type SpeciesITissue ICso/ Ki Reference
Radioligand

CCK1 o Rat Pancreas 81 pM (ICso) [4]
Binding
Radioligand Bovine

CCK1 o 45 pM (ICs0) [4]
Binding Gallbladder
Radioligand

CCK1 o - 0.3 nM (Ki) [5]
Binding
Radioligand ) ) )

CCK2 o Guinea Pig Brain 245 nM (ICso) [4]
Binding
Radioligand

CCK2 o - 342 nM (Ki) [5]
Binding

In Vivo Administration of L-364,918 (Devazepide) in
Rodents
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o Route of ]
Application . Animal Key
Administrat Dosage T Reference
Area . Model Findings
ion
Increases
food intake
Food Intake / Intraperitonea 0.1-1.0 and blocks
] Rat/Mouse ] [8]
Satiety [ (IP) mg/kg the anorectic
effect of
CCK-8.
Reverses the
delay in
Gastrointestin transit time
N Oral Gavage 4 mg/kg/day Rat ) 9]
al Motility induced by
ileal lipid
infusion.[9]
Reduced
Tumor ]
Mouse Ewing tumor
Growth - - [10]
o Xenograft growth by
Inhibition
40%.
Attenuated
the
Conditioned Intraperitonea 0.1 or 1.0 development
Rat [11]
Reward [ (IP) mg/kg of
conditioned
activity.[11]

Experimental Protocols
Preparation of L-364,918 Stock and Working Solutions

Objective: To prepare stock and working solutions of L-364,918 for in vitro and in vivo
experiments.

Materials:
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e L-364,918 (Devazepide) powder

¢ Dimethyl Sulfoxide (DMSO), sterile
o Ethanol, sterile

» Sterile saline

o Tween® 80

e Cornoll

 Sterile microcentrifuge tubes

» Vortex mixer

e Sonicator (optional)

o Water bath (optional)

Protocol for 10 mM Stock Solution in DMSO:

Weigh the required amount of L-364,918 powder (Molecular Weight: 408.46 g/mol ).[3]

e Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., dissolve
4.085 mg in 1 mL of DMSO).

o Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C)
or brief sonication can be used to aid dissolution.[3]

 Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid
repeated freeze-thaw cycles.

o Store aliquots at -20°C or -80°C for long-term storage.[3]
Protocol for Working Solutions for In Vitro Assays:

e Thaw an aliquot of the 10 mM stock solution at room temperature.
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o Perform serial dilutions of the stock solution in the appropriate aqueous buffer or cell culture
medium to achieve the desired final concentrations.

o Ensure the final DMSO concentration is below 0.5% (v/v) to prevent cytotoxicity.[3] For
example, a 1:1000 dilution of the 10 mM stock will result in a 10 uM working solution with
0.1% DMSO.

Protocol for Working Solutions for In Vivo Administration:

e Suspension for Oral Gavage or IP Injection: To prepare a 1 mL working solution of 5 mg/mL,
add 100 pL of a 50 mg/mL DMSO stock solution to 900 uL of 20% SBE-B-CD in saline and
mix well.[12]

o Solution for Oral Gavage or IP Injection: To prepare a 1 mL working solution of =5 mg/mL,
add 100 pL of a 50 mg/mL DMSO stock solution to 900 pL of corn oil and mix thoroughly.[12]

In Vitro Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of L-364,918 for the CCK1 receptor.
Materials:

e Cell membranes expressing the human CCK1 receptor (e.g., from HEK293 or CHO cells)
» Radiolabeled CCK ligand (e.g., [BHJCCK-8 or [12°]]CCK-8)

e L-364,918 (Devazepide)

o Assay Buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, 0.5 mM EDTA, pH 7.4)[13]

o Wash Buffer (ice-cold 50 mM Tris-HCI, pH 7.4)[13]

¢ Non-specific binding control (e.g., 1 uM unlabeled CCK-8)

o 96-well filter plates (e.g., glass fiber GF/C)

 Scintillation cocktail and counter

Protocol:
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o Membrane Preparation: Prepare a membrane fraction from CCK1-expressing cells by
homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and
determine the protein concentration.

o Assay Setup: In a 96-well plate, add the following in a final volume of 250 puL:
o 150 pL of membrane preparation
o 50 uL of varying concentrations of L-364,918
o 50 pL of radiolabeled CCK ligand at a fixed concentration (at or below its Ks)

 Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the
binding to reach equilibrium.[8]

« Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester
to separate bound from free radioligand.

e Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound
radioligand.

» Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the
radioactivity using a scintillation counter.

o Data Analysis: Calculate the specific binding by subtracting non-specific binding from total
binding. Determine the ICso value from the competition curve and calculate the Ki using the
Cheng-Prusoff equation.[14]

In Vivo Gastric Emptying Assay in Rats

Objective: To evaluate the effect of L-364,918 on gastric emptying.
Materials:
e Adult rats

e L-364,918 (Devazepide) and vehicle control
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Phenol red non-nutrient test meal

Oral gavage needles

Surgical instruments

0.1 N NaOH

Spectrophotometer

Protocol:

Animal Preparation: Fast rats for 18-24 hours with free access to water.

Dosing: Administer L-364,918 or vehicle control via the desired route (e.g., intraperitoneal
injection or oral gavage) at a predetermined time before the test meal.

Test Meal Administration: Administer a standard volume of the phenol red test meal via oral
gavage.

Gastric Emptying Period: Wait for a defined period (e.g., 20 minutes) to allow for gastric
emptying.

Stomach Excision: Euthanize the animals and surgically excise the stomach.

Sample Processing: Homogenize the entire stomach in a known volume of 0.1 N NaOH.

Quantification: Centrifuge the homogenate and measure the absorbance of the supernatant
at 560 nm to determine the amount of phenol red remaining in the stomach.

Data Analysis: Calculate the percentage of gastric emptying for each animal and compare
the results between the L-364,918-treated and vehicle-treated groups using appropriate
statistical tests.

Visualizations
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Caption: CCK1 Receptor Signaling Pathway and the Inhibitory Action of L-364,918.
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Caption: Troubleshooting Workflow for Common Issues in L-364,918 Experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Troubleshooting & Optimization

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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